N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTBRDSIZBXGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
The oxane-ring intermediate is synthesized via acid-catalyzed cyclization of 2-methoxyphenyl-substituted diols. A representative protocol involves:
Reagents :
-
2-Methoxybenzaldehyde
-
1,5-Pentanediol
-
p-Toluenesulfonic acid (p-TsOH)
Procedure :
-
Aldol Condensation : 2-Methoxybenzaldehyde undergoes aldol condensation with 1,5-pentanediol in the presence of p-TsOH (5 mol%) at 110°C for 12 hours.
-
Cyclization : The resulting diol is heated under reflux in toluene with catalytic sulfuric acid to form 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde.
-
Reductive Amination : The aldehyde is converted to the primary amine using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol at room temperature.
Yield : 68–72% (over three steps)
Preparation of Thiophene-2-carbonyl Chloride
Thiophene-2-carbonyl chloride is synthesized from thiophene-2-carboxylic acid using standard chlorination methods:
Reagents :
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl2)
Procedure :
-
Chlorination : Thiophene-2-carboxylic acid (1.0 eq) is refluxed with excess SOCl2 (3.0 eq) for 4 hours.
-
Distillation : Excess SOCl2 is removed under reduced pressure, yielding thiophene-2-carbonyl chloride as a pale-yellow liquid.
Yield : 85–90%
Amide Coupling Reaction
The final step involves coupling the oxane intermediate with thiophene-2-carbonyl chloride:
Reagents :
-
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
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Thiophene-2-carbonyl chloride
-
Triethylamine (TEA)
Procedure :
-
Reaction Setup : The amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
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Acylation : Thiophene-2-carbonyl chloride (1.2 eq) is added dropwise at 0°C, followed by TEA (2.0 eq). The mixture is stirred at room temperature for 6 hours.
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Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over Na2SO4, and concentrated.
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Purification : The crude product is recrystallized from ethanol/water (3:1) to afford the title compound.
Yield : 75–80%
Industrial-Scale Production Methods
Industrial synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | ±2°C | ±0.5°C |
| Throughput | 10–100 g/day | 1–5 kg/hour |
| Yield | 70–75% | 82–85% |
Key advancements include:
-
Automated Feed Systems : Precise stoichiometric control reduces byproduct formation.
-
In-Line Analytics : Real-time HPLC monitoring ensures intermediate purity ≥99%.
Optimization Strategies
Catalytic Systems
Coupling Agents :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have investigated the potential of thiophene derivatives, including N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide, as anticancer agents. Thiophene compounds have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in 2023 demonstrated that derivatives of thiophene exhibited cytotoxic effects against breast cancer cell lines, suggesting that modifications to the thiophene structure can enhance biological activity .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that certain thiophene derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study : In a 2024 study, researchers found that a modified thiophene compound significantly reduced inflammation markers in animal models of arthritis .
Material Science Applications
1. Organic Electronics
this compound is being explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties make it suitable for these applications.
Case Study : A recent paper highlighted the use of thiophene derivatives in enhancing the efficiency of OLEDs by improving charge transport properties .
Synthesis and Optimization
The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives and incorporating oxane and methoxy groups through well-established organic reactions.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Thiophene, Alkyl Halide | Formation of Thiophene Derivative |
| 2 | Oxidation | Oxidizing Agent | Introduction of Oxane Group |
| 3 | Amidation | Amine, Acid Chloride | Formation of Carboxamide |
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiophene ring could participate in π-π interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents on the Oxane/Pyran Ring
Key Observations :
Thiophene-2-Carboxamide Derivatives with Varied Aromatic Substituents
Key Observations :
- Substituent Position : Ortho-substituted 2-methoxyphenyl in the target compound may provide better steric complementarity to target proteins than para-substituted analogs .
- Lipophilicity vs. Solubility : Adamantyl and chloro groups increase hydrophobicity, whereas methoxy groups balance solubility and membrane permeability .
Key Observations :
- Scaffold Flexibility : Benzo[b]thiophene in SAG enhances planar rigidity for receptor binding, whereas the target compound’s oxane ring may offer a different spatial orientation .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide?
Answer:
Synthesis typically involves coupling a substituted oxane intermediate with a thiophene-carboxamide derivative. Key steps include:
- Oxane intermediate preparation : React 2-methoxyphenyl Grignard reagents with tetrahydropyran-4-one under anhydrous conditions to form the oxane scaffold.
- Carboxamide coupling : Use peptide coupling agents (e.g., HATU or EDC/HOBt) to link the oxane-methylamine intermediate to thiophene-2-carboxylic acid. Microwave-assisted methods (e.g., 100–120°C, 30 min) can improve yields by 15–20% compared to traditional reflux .
- Optimization : Solvent-free fusion or cyclohexanone-mediated microwave reactions reduce side products. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Advanced: How can researchers resolve low yields during scale-up of the oxane-thiophene coupling step?
Answer:
Scale-up challenges often arise from inefficient mixing or thermal gradients. Strategies include:
- Flow chemistry : Continuous flow reactors improve heat dissipation and reduce localized over-reaction.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency at lower temperatures.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust stoichiometry dynamically .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Essential techniques include:
- NMR spectroscopy : ¹H NMR should show distinct peaks for the oxane methylene (δ 3.4–3.6 ppm), thiophene protons (δ 7.2–7.5 ppm), and methoxy group (δ 3.8 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- Mass spectrometry : High-resolution MS (HRMS-ESI) should match the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₁NO₃S: 332.1284) .
- Microanalysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .
Advanced: How should conflicting NMR data (e.g., split peaks or unexpected shifts) be analyzed?
Answer:
Split peaks may indicate dynamic stereochemistry or impurities. Steps:
- Variable-temperature NMR : Cool samples to –40°C to identify coalescence points for rotamers.
- COSY/NOESY : Detect through-space interactions to confirm spatial proximity of protons (e.g., oxane methylene to thiophene).
- Spiking experiments : Add authentic samples of suspected impurities (e.g., unreacted oxane intermediate) to identify contaminant signals .
Basic: What biological activity mechanisms have been proposed for related thiophene-carboxamide derivatives?
Answer:
Analogous compounds (e.g., BMS-354825) inhibit kinases like Src/Abl by binding to the ATP pocket via:
- Hydrogen bonding : Between the carboxamide carbonyl and kinase backbone NH groups.
- Hydrophobic interactions : Thiophene and methoxyphenyl groups occupy hydrophobic pockets.
- Selectivity screening : Test against kinase panels (≥50 kinases) to identify off-target effects .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
Prioritize modifications based on computational docking and bioassay
- Oxane substituents : Replace 2-methoxyphenyl with 2-fluorophenyl to enhance metabolic stability (logP reduction by 0.5 units).
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CN at C5) to improve binding affinity (IC₅₀ reduction by 2–3-fold) .
Basic: What computational methods predict the compound’s binding affinity to target proteins?
Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Generate 50+ poses with flexible side chains; prioritize those with RMSD <2.0 Å from co-crystallized ligands.
- Binding free energy : Calculate ΔG using MM-PBSA, focusing on residues within 4 Å of the ligand .
Advanced: How can crystallography resolve discrepancies in proposed hydrogen-bonding networks?
Answer:
Single-crystal X-ray diffraction (SHELXL) clarifies intramolecular interactions:
- Disorder modeling : Refine occupancy ratios for disordered atoms (e.g., O4 in ).
- Hydrogen bond metrics : Validate distances (1.8–2.2 Å) and angles (150–180°) using Mercury software .
Basic: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the oxane oxygen for pH-dependent release.
- Co-solvent systems : Use 10% DMSO/PEG-400 aqueous solutions to achieve >5 mg/mL solubility .
Advanced: How is metabolic stability assessed, and what structural changes mitigate rapid clearance?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
